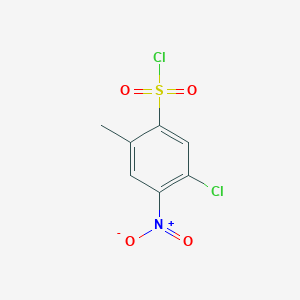
5-Chloro-2-methyl-4-nitrobenzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-methyl-4-nitrobenzene-1-sulfonyl chloride is an organic compound. It is a derivative of benzene, which is a cyclic hydrocarbon with a molecular formula of C6H6 . This compound has several substituents on the benzene ring, including a chloro group, a methyl group, a nitro group, and a sulfonyl chloride group .
Molecular Structure Analysis
The molecular structure of this compound involves a benzene ring with four substituents. According to the IUPAC nomenclature, the locant set for this compound is ‘1,2,4’, which means the chloro, methyl, and nitro groups are located at the 1st, 2nd, and 4th positions of the benzene ring, respectively .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- A study focused on the synthesis, characterization, and computational analysis of a newly synthesized sulfonamide molecule derived from 2,5-dimethyl-4-nitroaniline and 4-methylbenzene-1-sulfonyl chloride. The compound showed several intermolecular interactions and was stabilized by various forces. Computational models validated the experimental spectral data, highlighting the compound's structural and electronic properties (Murthy et al., 2018).
Analytical Method Development
- Another research developed a micellar modified spectrophotometric method for determining nitrobenzenes, including the analysis of various compounds in pharmaceuticals and herbicide formulations. This method utilized reduction, diazotisation, and coupling processes, offering a sensitive and lower detection limit compared to non-micellar mediums (Escrig-Tena et al., 1998).
Antimicrobial Activity and Docking Studies
- Research on 4-chloro-3-nitrobenzene sulfonamide derivatives synthesized from 4-chloro-3-nitrobenzene sulfonyl chloride revealed antimicrobial activity. Docking studies with DNA Gyrase-A showed good binding affinity, indicating potential as novel antimicrobial agents (Kumar et al., 2020).
Environmental Applications
- A study investigated the degradation of azo dyes in the presence of chloride ions using a cobalt/peroxymonosulfate advanced oxidation process. The research highlighted the dual effect of chloride ions on dye degradation and the formation of chlorinated aromatic compounds, suggesting implications for treating chloride-rich wastewater (Yuan et al., 2011).
Electrospray Mass Spectrometry
- The development of a three-electrode electrochemical cell coupled to electrospray mass spectrometry enabled the study of anodic oxidation and reduction processes for various organic compounds. This method provided insights into reaction intermediates and products, enhancing the understanding of electrochemical reactions (Lu et al., 1997).
Safety and Hazards
This compound is classified as dangerous, with a GHS05 pictogram. It may cause severe skin burns and eye damage. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: rinsing mouth and not inducing vomiting .
Wirkmechanismus
Target of Action
Similar compounds often target proteins or enzymes in the body, altering their function .
Mode of Action
It’s known that benzylic halides typically react via an sn2 pathway for primary halides, and an sn1 pathway for secondary and tertiary halides, via the resonance-stabilized carbocation .
Biochemical Pathways
It’s known that the compound can participate in reactions at the benzylic position, which involve free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
The compound’s reactions at the benzylic position could potentially lead to various downstream effects .
Eigenschaften
IUPAC Name |
5-chloro-2-methyl-4-nitrobenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO4S/c1-4-2-6(10(11)12)5(8)3-7(4)15(9,13)14/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMHZEIYUAWJMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(3As,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-2-yl]methanol](/img/structure/B2876908.png)
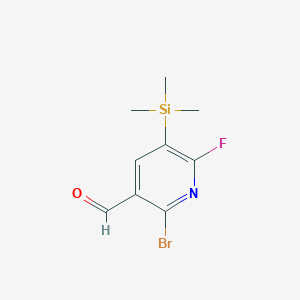
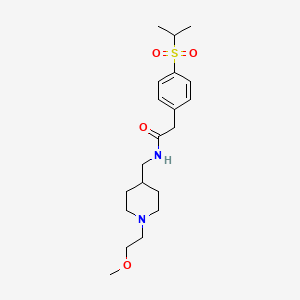




![N-(3,4-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2876922.png)
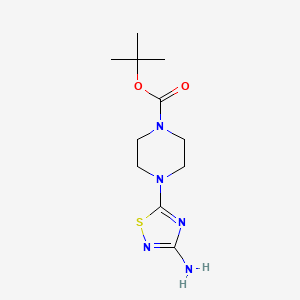
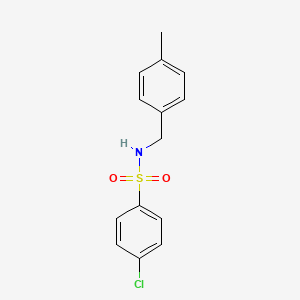
![7-(4-Bromopyrazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2876926.png)
![2-(2-Chlorophenylamino)-5-[2-[1-(2-pyridinyl)ethylidene]hydrazino]-1,3,4-thiadiazole](/img/structure/B2876927.png)
![1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B2876928.png)
![Acetonitrilebis[2-diphenylphosphino-6-T-butylpyridine]cyclopentadienylruthenium(II) hexafluorophosphate](/img/no-structure.png)
